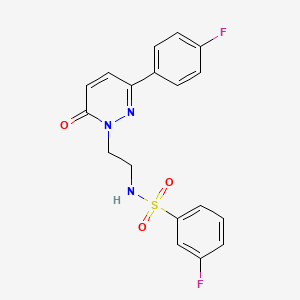

![molecular formula C9H18N2O B2858839 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol CAS No. 1860240-14-7](/img/structure/B2858839.png)

2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

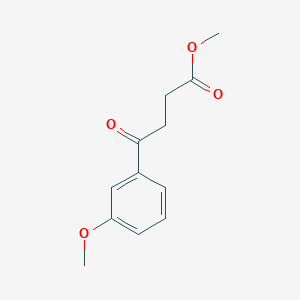

“2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol” is a compound that is related to the quasi-spherical molecule 1,4-diazabicyclo[2.2.2]octane (2.2.2-dabco), which is often chosen to prepare switchable materials with a high phase transition temperature .

Synthesis Analysis

The synthesis of similar molecules involves reacting 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) with equimolar amounts of HClO4 or HReO4 in aqueous solution . The developed synthesis method allowed obtaining products with a high yield (≥96%) .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2 . This indicates that the compound has a molecular weight of 170.25 .Chemical Reactions Analysis

The reaction of 1,4-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) with HClO4 or HReO4 results in compounds with high phase-transition points . These compounds exhibit switchable phase transition and dielectric anomalies .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . and is stored at a temperature of 4 degrees Celsius .科学的研究の応用

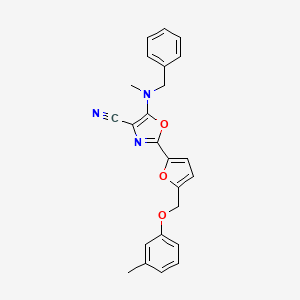

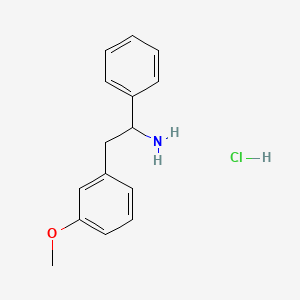

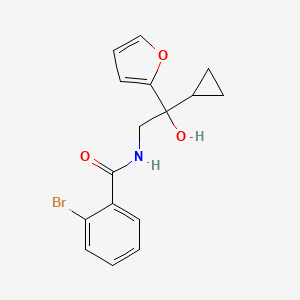

Synthesis of Bicyclic σ Receptor Ligands with Cytotoxic Activity

Research conducted by Geiger et al. (2007) delved into the synthesis of bicyclic σ receptor ligands derived from 2-(1,4-Diazabicyclo[3.2.2]nonan-4-yl)ethanol and its stereoisomers. These compounds were evaluated for their affinity towards σ1 receptors and demonstrated significant cytotoxic activity against human tumor cell lines, particularly the small cell lung cancer cell line A-427. The study highlights the potential of these compounds in developing targeted cancer therapies by exploiting their high σ1 receptor affinity and cytotoxic properties (Geiger et al., 2007).

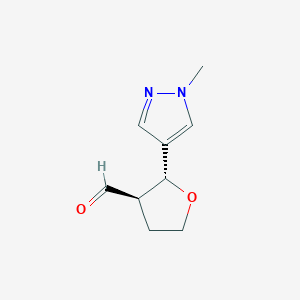

Catalyst in One-Pot Synthesis Reactions

Azizian, Shameli, and Balalaie (2012) utilized diazabicyclo[2.2.2]octane (DABCO) as a catalyst in one-pot, three-component condensation reactions. This method, involving aromatic aldehydes, malononitrile, and thiobarbituric acid in aqueous ethanol, showcases the efficiency of DABCO in facilitating reactions under mild conditions, resulting in high yields and demonstrating its utility as a less toxic, low-cost catalyst for synthesizing pyrano[2,3-d]pyrimidinone derivatives (Azizian, Shameli, & Balalaie, 2012).

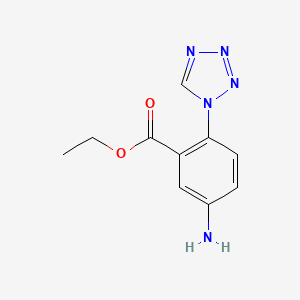

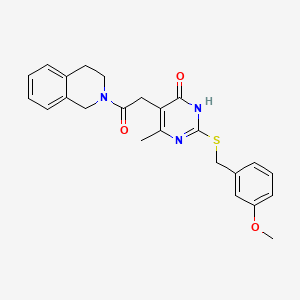

Photocatalysis and Luminescent Sensing

Li and Zhang (2014) explored the solvothermal synthesis of iodocuprate polymorphs using 1,4-diazabicyclo[2.2.2]octane (DABCO) and its derivatives, leading to materials that exhibit promising photocatalytic degradation of organic pollutants and sensitive luminescent sensing of nitro explosives. This study not only demonstrates the application of these compounds in environmental remediation but also in the development of sensitive detection methods for hazardous materials (Li & Zhang, 2014).

Chemical Recycling of Polycarbonates

Quaranta, Sgherza, and Tartaro (2017) investigated the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a related structure, as a catalyst in the alcoholysis of poly(bisphenol A carbonate) under mild conditions. This process facilitates the selective and quantitative depolymerization of polycarbonates to bisphenol A and organic carbonates, highlighting a sustainable approach towards the chemical recycling of waste polymers (Quaranta, Sgherza, & Tartaro, 2017).

作用機序

Mode of Action

The mode of action of 2-(1,4-Diazabicyclo[32It is known that this compound interacts with its targets, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(1,4-Diazabicyclo[32Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Result of Action

The molecular and cellular effects of 2-(1,4-Diazabicyclo[32More research is needed to understand the specific effects of this compound .

特性

IUPAC Name |

2-(1,4-diazabicyclo[3.2.2]nonan-4-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c12-8-7-11-6-5-10-3-1-9(11)2-4-10/h9,12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEJMZIKFNNFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1N(CC2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2858756.png)

![1-(4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2858759.png)

![(E)-ethyl 1-methyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2858760.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)

![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)furan-2-carboxamide](/img/structure/B2858778.png)